molecular formula C₂₇H₃₃IN₂ B1141265 Astrophloxine CAS No. 14696-39-0

Astrophloxine

货号: B1141265
CAS 编号: 14696-39-0
分子量: 512.47
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Types of Reactions

Astrophloxine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include cesium salts of fullerenes (Cs·C60 and Cs·C70) and cationic dyes . The reactions typically occur under conditions that promote the formation of crystalline salts.

Major Products Formed

The major products formed from reactions involving this compound include crystalline salts such as (this compound+)2(C60˙−)2 and (this compound+)2(C70−)2 .

作用机制

Astrophloxine acts as a positively charged probe that resolves cholesterol in solution on cell membranes . It targets antiparallel dimers and can detect aggregated amyloid-beta in brain tissue and cerebrospinal fluid samples . The compound’s mechanism involves binding to specific molecular targets, such as cholesterol and amyloid-beta, and altering their fluorescence properties to facilitate detection.

相似化合物的比较

生物活性

Astrophloxine, also known as 1,1'-diethyl-3,3,3',3'-tetramethylindocarbocyanine iodide, is a fluorescent imaging probe with significant applications in biomedical research, particularly in the study of neurodegenerative diseases such as Alzheimer’s disease (AD). This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

PropertyValue
CAS Number 14696-39-0
Molecular Formula C27H33IN2
Molecular Weight 512.469 g/mol
Fluorescence Stronger with Aβ dimers

This compound is characterized by its ability to selectively bind to aggregated forms of amyloid-beta (Aβ), which are crucial in the pathology of Alzheimer’s disease. The compound exhibits enhanced fluorescence when bound to Aβ dimers compared to monomers, making it a valuable tool for detecting these aggregates in biological samples.

This compound functions primarily as a fluorescent imaging agent that targets antiparallel dimers of Aβ. The binding affinity and specificity for these aggregates enable researchers to visualize and quantify Aβ accumulation in brain tissues and cerebrospinal fluid (CSF) from animal models of AD.

In Vitro Studies

In vitro experiments have demonstrated that this compound binds Aβ dimers with significantly higher fluorescence intensity than Aβ monomers. For instance, a typical protocol involves preparing CSF samples with protease inhibitors and diluting this compound to a concentration of 0.5 μM in a binding buffer. The fluorescence is then measured using specific excitation and emission wavelengths (λex=540 nm/λem=570 nm) .

In Vivo Studies

In vivo studies using APP/PS1 transgenic mice (a model for AD) have shown that this compound produces stronger fluorescence signals in the CSF compared to wild-type mice. This indicates its potential utility in identifying soluble Aβ oligomers and insoluble plaques within brain tissue .

Case Studies

Several case studies illustrate the practical applications of this compound in research:

  • Detection of Aβ Aggregates : A study aimed at evaluating the efficacy of this compound for detecting Aβ aggregates reported successful identification of both soluble oligomers and insoluble plaques in mouse models. The results indicated that this compound could serve as an effective diagnostic tool for early-stage AD detection .
  • Fluorescent Imaging in Alzheimer’s Research : Another investigation utilized this compound to visualize amyloid plaque deposition in live animal models. The findings confirmed that the compound could effectively differentiate between healthy and diseased tissue based on fluorescence intensity .

Research Findings

The following table summarizes key findings from various studies involving this compound:

Study ReferenceObjectiveKey Findings
Evaluate binding to Aβ aggregatesStronger binding to dimers; effective in CSF analysis
Visualize amyloid plaquesSuccessful differentiation between plaque types
Investigate APP gene interactionsAPP influences Aβ aggregation; implications for AD

常见问题

Basic Research Questions

Q. What standardized protocols exist for characterizing Astrophloxine’s fluorescence properties in vitro?

To characterize this compound’s fluorescence, researchers should:

  • Confirm purity (>97% via HPLC) and spectral properties (absorption/emission maxima) using validated spectroscopic methods .
  • Perform solvent compatibility tests (e.g., in PBS, DMSO, or ethanol) to assess fluorescence stability under physiological conditions .
  • Use negative controls (e.g., Aβ-free samples) to validate baseline fluorescence in target applications like Aβ aggregate detection .

Q. How can researchers validate this compound’s specificity for antiparallel Aβ dimers in Alzheimer’s disease (AD) models?

  • Conduct competitive binding assays with known Aβ inhibitors (e.g., small-molecule binders) to confirm target engagement .
  • Compare fluorescence signals in transgenic AD mouse models vs. wild-type controls, ensuring statistical significance (p < 0.05) via ANOVA .
  • Cross-validate results with orthogonal techniques like immunohistochemistry or Thioflavin-T staining .

Q. What experimental controls are critical when using this compound in live-cell imaging?

  • Include autofluorescence controls (unlabeled cells) and photobleaching calibration to adjust exposure times .
  • Use quenching agents (e.g., potassium iodide) to distinguish membrane-bound vs. intracellular fluorescence .
  • Replicate experiments across ≥3 biological replicates to account for variability .

Advanced Research Questions

Q. How can researchers optimize this compound dosing to minimize off-target binding in vivo?

  • Perform pharmacokinetic studies to determine the compound’s half-life and clearance rates in murine models .
  • Titrate doses (e.g., 0.1–10 µM) and measure signal-to-noise ratios using intravital microscopy .
  • Apply compartmental modeling to predict optimal dosing intervals for longitudinal studies .

Q. What strategies resolve spectral overlap when combining this compound with other fluorophores in multiplex imaging?

  • Use spectral unmixing algorithms (e.g., linear least-squares deconvolution) to separate emission signals .
  • Select fluorophores with non-overlapping excitation/emission profiles (e.g., pairing this compound with far-red probes) .
  • Validate specificity via single-fluorophore control experiments .

Q. How should contradictory results in this compound’s binding affinity across studies be analyzed?

  • Compare experimental conditions (e.g., pH, temperature, solvent composition) that may alter Aβ conformation and binding kinetics .
  • Conduct meta-analyses of published dissociation constants (Kd) to identify methodological outliers .
  • Replicate disputed experiments using standardized protocols (e.g., identical buffer systems) .

Q. What methodologies enable integration of this compound-based imaging with PET/MRI for multimodal AD diagnostics?

  • Co-register fluorescence signals with structural MRI using fiducial markers or software-based alignment (e.g., FSL or SPM) .
  • Validate correlations between this compound signal intensity and amyloid PET tracer uptake (e.g., Pittsburgh Compound B) .
  • Apply machine learning to fuse imaging datasets and improve diagnostic accuracy .

Q. Data Analysis & Reproducibility

Q. How can batch-to-batch variability in this compound synthesis impact experimental outcomes?

  • Monitor purity via HPLC and NMR for each batch, rejecting lots with <97% purity .
  • Perform dose-response curves to assess consistency in fluorescence intensity across batches .
  • Archive aliquots at -80°C to prevent degradation and ensure long-term reproducibility .

Q. What statistical frameworks are recommended for analyzing time-dependent this compound fluorescence in longitudinal studies?

  • Use mixed-effects models to account for within-subject correlations and missing data .
  • Apply false-discovery rate (FDR) corrections when comparing multiple time points .
  • Report confidence intervals for fluorescence decay rates to quantify uncertainty .

Q. How can researchers address discrepancies between in vitro and in vivo this compound performance?

  • Evaluate tissue-specific factors (e.g., lipid content, pH) using ex vivo brain slices .
  • Simulate in vivo conditions in vitro (e.g., adding serum proteins to cell culture media) .
  • Use knock-in animal models to isolate Aβ-specific effects from background noise .

Q. Methodological Best Practices

  • Instrumentation : Calibrate fluorescence microscopes monthly using reference standards (e.g., NIST-traceable beads) .
  • Data Reporting : Include raw fluorescence values, normalization methods, and exclusion criteria in supplementary materials .
  • Ethics : Adhere to institutional guidelines for animal studies, particularly in AD transgenic models .

属性

IUPAC Name

1-ethyl-2-[3-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N2.HI/c1-7-28-22-16-11-9-14-20(22)26(3,4)24(28)18-13-19-25-27(5,6)21-15-10-12-17-23(21)29(25)8-2;/h9-19H,7-8H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRNGKUSEZTBMB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14696-39-0
Record name 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。